

HSD17B13 Inhibition in NASH: A Comparative Analysis of INI-822 and BI-3231

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Compound of Interest

Compound Name: *Hsd17B13-IN-71*

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of two small molecule inhibitors of 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13), INI-822 and BI-3231, in models relevant to Nonalcoholic Steatohepatitis (NASH).

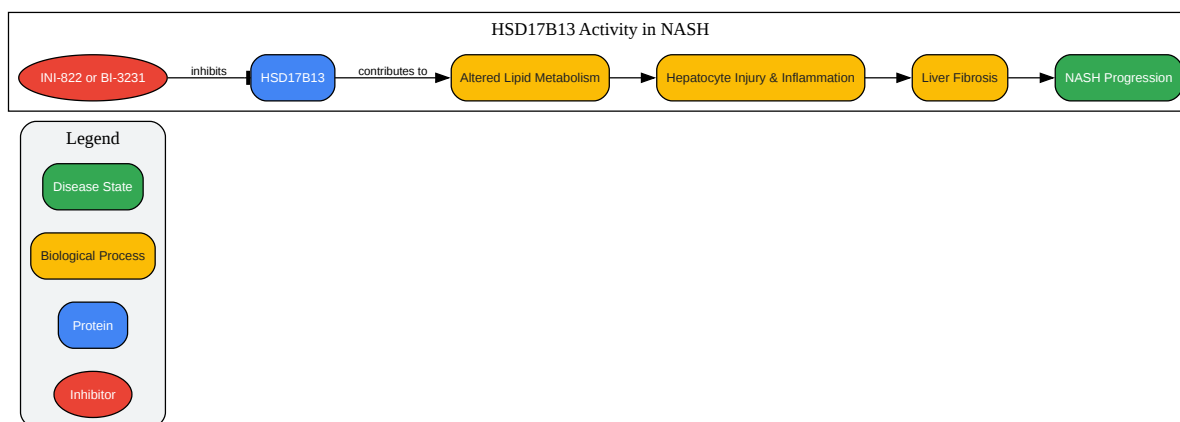
Genetic studies have identified loss-of-function variants in the HSD17B13 gene as protective against the progression of chronic liver diseases, including NASH, making it a compelling therapeutic target.^[1] Both INI-822, developed by Inipharma, and BI-3231, from Boehringer Ingelheim, are potent inhibitors of the HSD17B13 enzyme. This guide summarizes the available preclinical data for both compounds, detailing their effects on key markers of liver injury and metabolism, and outlines the experimental protocols used in these studies.

At a Glance: Comparative Efficacy

Compound	Model	Key Findings
INI-822	Diet-Induced Rat Model of MASH (NASH)	- Decreased levels of Alanine Aminotransferase (ALT), a biomarker for liver damage.[2] [3][4] - Dose-dependent increase in hepatic phosphatidylcholines (PCs).[2] [3][4]
Primary Human Liver-on-a-Chip (NASH Model)	- Significant decrease in fibrotic proteins α -smooth muscle actin (α SMA) and collagen type 1 at 1 and 5 μ M concentrations.[5]	
BI-3231	In vitro Hepatocellular Lipotoxicity Model	- Significantly decreased triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.[6][7] - Improved hepatocyte proliferation, cell differentiation, and lipid homeostasis.[6][7] - Increased mitochondrial respiratory function.[6][7]

HSD17B13 Signaling Pathway and Therapeutic Intervention

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its inhibition is hypothesized to mimic the protective effects of naturally occurring loss-of-function genetic variants, thereby mitigating the progression of NASH.



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Figure 1. Inhibition of HSD17B13 by small molecules aims to disrupt the progression of NASH.

Quantitative Data Summary

INI-822 Efficacy Data

Table 1: Effect of INI-822 in a Diet-Induced Rat Model of MASH

Parameter	Treatment Group	Outcome
Alanine Aminotransferase (ALT)	INI-822	Statistically significant decrease compared to controls.[4]
Hepatic Phosphatidylcholines (PCs)	INI-822	Dose-dependent increase.[2][3][4]
HSD17B13 Lipid Substrates	INI-822	Increased levels, consistent with target engagement.[4]

Table 2: Anti-fibrotic Effects of INI-822 in a Primary Human Liver-on-a-Chip NASH Model

Parameter	Concentration	Outcome
α -smooth muscle actin (α SMA)	1 μ M and 5 μ M	Significantly decreased (p<0.0001).[5]
Collagen Type 1	1 μ M and 5 μ M	Significantly decreased (p<0.0001).[5]

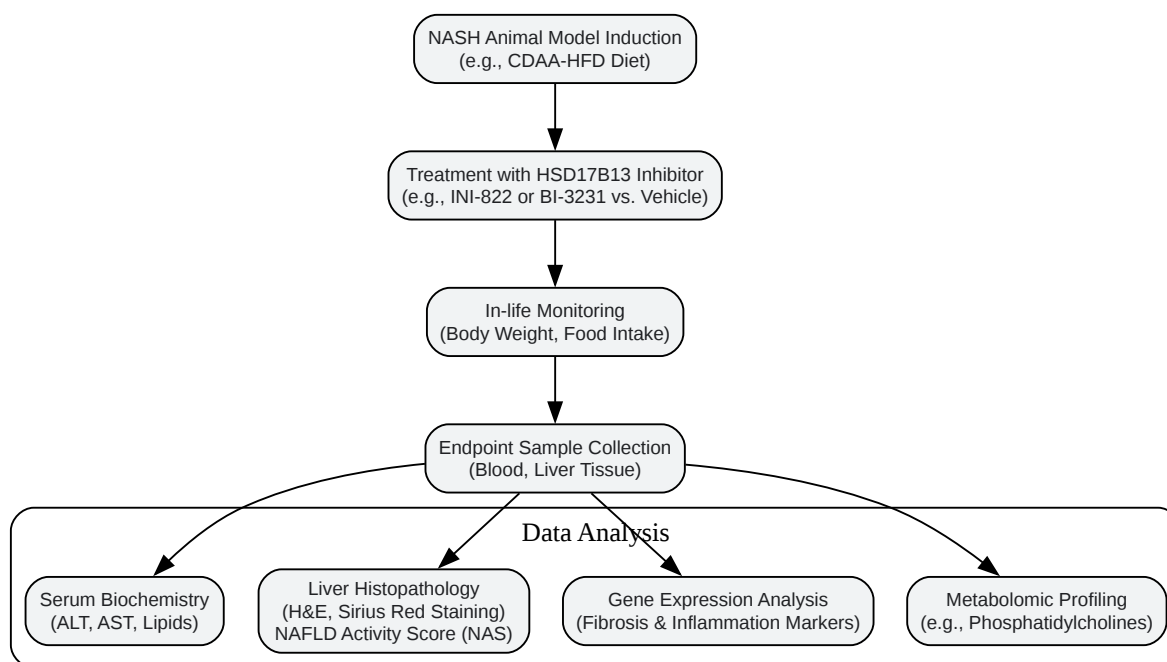
BI-3231 Efficacy Data

Table 3: In Vitro Effects of BI-3231 in a Hepatocellular Lipotoxicity Model

Cell Type	Parameter	Treatment	Outcome
Human HepG2 cells and primary mouse hepatocytes	Triglyceride (TG) Accumulation	BI-3231	Significantly decreased under palmitic acid-induced lipotoxic stress.[6][7]
Human HepG2 cells and primary mouse hepatocytes	Cell Proliferation and Differentiation	BI-3231	Considerable improvement.[6][7]
Human HepG2 cells and primary mouse hepatocytes	Lipid Homeostasis	BI-3231	Restoration observed.[6][7]
Human HepG2 cells and primary mouse hepatocytes	Mitochondrial Respiration	BI-3231	Increased function without affecting β -oxidation.[6][7]

Experimental Protocols

A standardized experimental workflow is crucial for the evaluation of potential NASH therapeutics. Below is a generalized workflow for a preclinical NASH study.



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Figure 2. A typical experimental workflow for evaluating HSD17B13 inhibitors in a preclinical NASH model.

INI-822 Study Methodologies

- In Vivo Rat Model of MASH:
 - Model: Rats were fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce MASH.[2][3]
 - Treatment: INI-822 was administered orally.[5]
 - Endpoints: Serum levels of ALT were measured as a marker of liver injury. Hepatic phosphatidylcholine levels were quantified to assess changes in lipid metabolism.[2][3][4]

- Primary Human Liver-on-a-Chip NASH Model:
 - Model: A microphysiological system (CN Bio's PhysioMimix) was used, co-culturing primary human hepatocytes (homozygous for the active HSD17B13 allele), Kupffer cells, and stellate cells in a high-fat medium to induce a NASH phenotype.[5][8]
 - Treatment: The co-cultures were treated with INI-822 at concentrations of 1 μ M and 5 μ M. [5]
 - Endpoints: Fibrosis was assessed by immunohistochemistry for α SMA and collagen type 1.[5]

BI-3231 Study Methodology

- In Vitro Hepatocellular Lipotoxicity Model:
 - Cell Culture: Human HepG2 cells and freshly isolated primary mouse hepatocytes were used.[6][7]
 - Induction of Lipotoxicity: Lipotoxicity was induced by treatment with palmitic acid.[6][7]
 - Treatment: Cells were co-incubated with BI-3231.[6][7]
 - Endpoints: Triglyceride accumulation was measured to assess steatosis. Cell proliferation and differentiation were evaluated. Mitochondrial respiratory function was analyzed.[6][7]

Conclusion

The available preclinical data suggests that inhibition of HSD17B13 is a promising therapeutic strategy for NASH. INI-822 has demonstrated efficacy in reducing a marker of liver injury and fibrosis in both an in vivo rat model and a human cell-based in vitro model of NASH. BI-3231 has shown positive effects in reducing lipid accumulation and improving cellular health in an in vitro model of hepatocyte lipotoxicity.

While a direct head-to-head comparison in the same NASH model is not yet publicly available, the existing data for both compounds support the continued investigation of HSD17B13 inhibitors for the treatment of NASH. Further in vivo studies for BI-3231 in established NASH models would be beneficial for a more direct comparison of efficacy.

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- To cite this document: BenchChem. [HSD17B13 Inhibition in NASH: A Comparative Analysis of INI-822 and BI-3231]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371902#efficacy-comparison-of-hsd17b13-in-71-and-bi-3231-in-a-nash-model]

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